12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one
Description
Contextualization of Quinazoline (B50416) and Benzothiazole (B30560) Heterocyclic Scaffolds in Organic and Medicinal Chemistry Research
The quinazoline and benzothiazole ring systems are prominent scaffolds in medicinal chemistry, each contributing to a wide array of biologically active compounds. researchgate.net Their fusion into a single molecule creates a unique chemical entity with the potential for novel pharmacological properties.
Quinazoline and its Derivatives: The quinazoline nucleus is a cornerstone in the design of therapeutic agents. ctppc.org Quinazolin-4(3H)-ones, in particular, are noted for their diverse biological and medicinal activities, including anticancer, antibacterial, anticonvulsant, antidiabetic, and anti-inflammatory properties. rsc.orgresearchgate.net This broad spectrum of activity has cemented the quinazoline skeleton as a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets. researchgate.net The chemical reactivity of the quinazoline ring system allows for substitutions at various positions, enabling the synthesis of large libraries of derivatives for pharmacological screening. researchgate.netscispace.com For example, different substituents on the quinazoline ring can modulate the molecule's anti-inflammatory or antibacterial potency. nih.gov
Benzothiazole and its Derivatives: Benzothiazole, a bicyclic system consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is another vital scaffold in pharmaceutical chemistry. rsc.org Derivatives of benzothiazole are recognized for a wide range of therapeutic applications, including antitumor, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral activities. openmedicinalchemistryjournal.comctppc.org The versatility of the benzothiazole core allows it to serve as a key building block in the design of experimental drugs targeting various diseases. ctppc.org
The combination of these two potent heterocyclic systems into the 12H- openmedicinalchemistryjournal.comtandfonline.combenzothiazolo[2,3-b]quinazolin-12-one framework is a strategic approach in medicinal chemistry aimed at creating molecules with potentially enhanced or novel biological activities. ijcrt.org
Significance of Fused N,S-Containing Heterocyclic Systems in the Development of Research Compounds
The fusion of heterocyclic rings, especially those containing both nitrogen (N) and sulfur (S) atoms, is a proven and attractive strategy for designing new molecular frameworks for therapeutically valuable drugs. openmedicinalchemistryjournal.com These N,S-containing fused systems often exhibit unique structural features that can lead to a diverse range of pharmacological and biological activities. openmedicinalchemistryjournal.comrsc.org
Heterocyclic compounds containing nitrogen and sulfur are considered privileged structures in drug design. rsc.org The fusion of a benzothiazole moiety with a quinazoline ring, as seen in 12H- openmedicinalchemistryjournal.comtandfonline.combenzothiazolo[2,3-b]quinazolin-12-one, creates a rigid, planar tetracyclic structure. This planarity is a common feature in many DNA intercalating antitumor drugs, suggesting a potential mechanism of action for compounds based on this scaffold. thieme-connect.com
The strategic adjoining of one biodynamic heterocyclic system with another can result in a molecule with enhanced pharmacological activity and greater structural variability. openmedicinalchemistryjournal.com Fused heterocyclic compounds such as benzothiazolo quinazolinones play a crucial role in exhibiting biological activities like anticancer, antiviral, antibacterial, and anti-inflammatory effects. ijcrt.org The presence of both nitrogen and sulfur heteroatoms provides multiple sites for hydrogen bonding and other interactions with biological targets like enzymes and receptors, which can contribute to their potent physiological properties. ijcrt.orgmdpi.com
Historical Overview of Academic Research on 12H-openmedicinalchemistryjournal.comtandfonline.combenzothiazolo[2,3-b]quinazolin-12-one and Related Structures
Academic investigation into 12H- openmedicinalchemistryjournal.comtandfonline.combenzothiazolo[2,3-b]quinazolin-12-one and its analogs has primarily focused on the development of synthetic methodologies and the evaluation of their biological potential.
Early synthetic approaches involved the condensation of anthranilic acids or their esters with 2-chlorobenzothiazoles. tandfonline.com However, this method was often hampered by the poor yields in the preparation of the 2-chlorobenzothiazole (B146242) precursor. tandfonline.com To overcome these limitations, alternative synthetic routes were developed. One such method involves the condensation of isatoic anhydrides with the sodium salt of 2-aminothiophenols. tandfonline.com
A significant advancement was the development of a facile photochemical synthesis of 12H-benzothiazolo[2,3-b]quinazolin-12-ones. This method involves the irradiation of 3-aryl-2-thioquinazolinediones in methanol (B129727) at 300 nm, which furnishes the desired fused product in moderate to good yields. tandfonline.com Other synthetic strategies include the cyclization of specific precursors using agents like N-halosuccinimide/sulphuric acid or through reactions catalyzed by ionic liquids. tandfonline.comresearchgate.net The table below summarizes some of the key synthetic approaches.
| Synthetic Method | Starting Materials | Key Reagents/Conditions | Outcome | Reference |
| Condensation | Anthranilic acids, 2-chlorobenzothiazoles | Heat | Formation of benzothiazolo-quinazolinone; poor yields noted. | tandfonline.com |
| Condensation | Isatoic anhydrides, sodium salt of 2-aminothiophenols | Ethyl chloroformate | Furnishes 12H-benzothiazolo[2,3-b]quinazolin-12-ones. | tandfonline.com |
| Photochemical Cyclization | 3-Aryl-2-thioquinazolinediones | Irradiation at 300 nm in methanol | Moderate to good yields of the target compound. | tandfonline.com |
| Acid-Catalyzed Cyclization | 2-(Benzothiazol-2-ylamino)benzoic acid derivatives | Concentrated H₂SO₄, heat | Synthesis of substituted 5H-benzothiazolo[2,3-b]quinazolin-5-ones. | thieme-connect.com |
| Ionic Liquid Catalysis | Varies | DABCO-based ionic liquids | Facile and sustainable synthesis of derivatives. | researchgate.net |
Once synthesized, these compounds have been evaluated for various biological activities. Research has demonstrated their potential as antitumor and antiviral agents. thieme-connect.comnih.gov For instance, certain substituted benzothiazolo[2,3-b]quinazoline derivatives have exhibited a broad spectrum of antitumor activity and notable activity against Herpes simplex type-1 (HSV-1). thieme-connect.com
Rationale for Continued Academic Investigation of the 12H-openmedicinalchemistryjournal.comtandfonline.combenzothiazolo[2,3-b]quinazolin-12-one Core
The continued academic interest in the 12H- openmedicinalchemistryjournal.comtandfonline.combenzothiazolo[2,3-b]quinazolin-12-one core is driven by its significant potential as a scaffold for the development of novel therapeutic agents. The fusion of the quinazoline and benzothiazole rings creates a privileged structure with a wide range of pharmacological possibilities. ijcrt.org
Recent research continues to uncover new biological targets for this class of compounds. For example, derivatives have been synthesized and evaluated as potent inhibitors of monoamine oxidase A and B (MAO-A and MAO-B), which are important targets for managing neurological disorders. researchgate.net Furthermore, a 2024 study reported the design of quinazoline-benzothiazole derivatives as novel and potent protease-activated receptor 4 (PAR4) antagonists, a promising strategy for developing antiplatelet therapies with a potentially lower risk of bleeding. nih.gov
The core structure's demonstrated efficacy against various cancer cell lines and viruses provides a strong foundation for further optimization. thieme-connect.comnih.gov The rationale for ongoing investigation can be summarized as follows:
Broad Biological Spectrum: The scaffold has shown promise in diverse therapeutic areas, including oncology, virology, neurology, and thrombosis. thieme-connect.comresearchgate.netnih.gov
Structural Versatility: The tetracyclic system can be readily modified with various substituents, allowing for the fine-tuning of its pharmacological properties through structure-activity relationship (SAR) studies. researchgate.net
Novel Mechanisms of Action: As demonstrated by the targeting of PAR4, this scaffold can lead to the discovery of agents with novel mechanisms of action, addressing unmet medical needs. nih.gov
Addressing Drug Resistance: The development of new classes of anticancer and antimicrobial agents is crucial to combat the growing problem of drug resistance.
The table below highlights some of the researched biological activities of derivatives of the core structure.
| Biological Activity | Specific Target/Model | Key Findings | Reference |
| Antitumor | In vitro cancer cell lines | Broad spectrum activity with median growth inhibition (GI₅₀) in the micromolar range. | thieme-connect.com |
| Antiviral | Herpes simplex type-1 (HSV-1) | Significant reduction in viral plaques (up to 61%). | thieme-connect.com |
| MAO Inhibition | Monoamine oxidase A and B | Moderate to excellent inhibitory potential. | researchgate.net |
| Antiplatelet | Protease-activated receptor 4 (PAR4) | Potent antagonists with IC₅₀ values in the nanomolar range and favorable pharmacokinetic profiles. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
[1,3]benzothiazolo[2,3-b]quinazolin-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2OS/c17-13-9-5-1-2-6-10(9)15-14-16(13)11-7-3-4-8-12(11)18-14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYFIWDTNXUQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282459 | |
| Record name | 12h-benzothiazolo[2,3-b]quinazolin-12-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22721-43-3 | |
| Record name | NSC26019 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 12h-benzothiazolo[2,3-b]quinazolin-12-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 12h 1 2 Benzothiazolo 2,3 B Quinazolin 12 One and Its Derivatives
Classical and Conventional Synthetic Approaches
Traditional synthetic routes to 12H- nih.govacs.orgbenzothiazolo[2,3-b]quinazolin-12-one have relied on established chemical transformations, including photochemical reactions and condensation strategies. These methods, while foundational, often provide the basis for more modern and efficient synthetic designs.
Photochemical Cyclization Reactions
Photochemical methods offer a unique approach to forge the key bonds necessary for the construction of the 12H- nih.govacs.orgbenzothiazolo[2,3-b]quinazolin-12-one core. A notable example involves the irradiation of 3-aryl-2-thio-2,4(1H,3H)quinazolinediones. This intramolecular cyclization proceeds through a light-induced process to yield the target tetracyclic system. The reaction is typically carried out in a suitable solvent, such as methanol (B129727), and under an inert atmosphere to prevent unwanted side reactions. The yields of these photochemical reactions can be influenced by the nature of the substituents on the aryl ring.
A study on this photochemical synthesis reported moderate to good yields for a series of derivatives. The irradiation was performed at 300 nm, and the reaction progress was monitored by thin-layer chromatography.
| Starting Material (3-Aryl-2-thioquinazolinedione) | Irradiation Time (h) | Yield (%) |
|---|---|---|
| 3-Phenyl-2-thioquinazolinedione | 45 | Data not available |
| 3-(4-Methylphenyl)-2-thioquinazolinedione | 21 | Data not available |
Condensation and Cycloaddition Strategies
Condensation reactions represent one of the most fundamental and widely used strategies for the synthesis of quinazolinone-containing heterocycles. A classical approach to the 12H- nih.govacs.orgbenzothiazolo[2,3-b]quinazolin-12-one skeleton involves the condensation of anthranilic acid or its derivatives with a suitable benzothiazole (B30560) precursor. For instance, the reaction of anthranilic acid with 2-chlorobenzothiazole (B146242) can lead to the formation of the desired tetracyclic product, although this method can be hampered by the availability and reactivity of the starting materials. google.comnih.gov The reaction conditions typically require elevated temperatures and a suitable solvent to facilitate the condensation and subsequent cyclization. nih.govresearchgate.net
Cycloaddition reactions provide another powerful tool for the construction of complex fused heterocyclic systems. nih.govresearchgate.netrsc.org While specific examples leading directly to the unsubstituted 12H- nih.govacs.orgbenzothiazolo[2,3-b]quinazolin-12-one are not extensively documented, the general strategy of employing dipolar cycloaddition reactions with quinazolinone-based intermediates has been used to synthesize related fused structures. nih.gov This approach often involves the in-situ generation of a reactive intermediate from a quinazolinone precursor, which then undergoes a cycloaddition with a suitable dipolarophile to construct the new ring system. nih.gov
Preparation from 2-Thioquinazolinediones
As mentioned in the context of photochemical cyclization, 3-aryl-2-thioquinazolinediones are key precursors for the synthesis of 12H- nih.govacs.orgbenzothiazolo[2,3-b]quinazolin-12-ones. The preparation of these starting materials is typically straightforward, often involving the reaction of an appropriate anthranilic acid with an aryl isothiocyanate. The subsequent photochemical irradiation of these 2-thioquinazolinediones leads to an intramolecular cyclization, forming the thiazole (B1198619) ring and completing the tetracyclic framework. This transformation highlights the utility of 2-thioquinazolinediones as versatile intermediates in the synthesis of this class of compounds.
Transition Metal-Catalyzed Synthetic Routes
The advent of transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the preparation of 12H- nih.govacs.orgbenzothiazolo[2,3-b]quinazolin-12-one and its derivatives is no exception. Copper and palladium catalysts, in particular, have enabled the development of highly efficient and modular synthetic routes.
Copper-Catalyzed Domino-Double Annulation and Ullmann Condensation
Copper catalysis has proven to be particularly effective in the synthesis of the 12H- nih.govacs.orgbenzothiazolo[2,3-b]quinazolin-12-one core. A notable development is a copper-catalyzed domino-double annulation strategy. acs.orgnih.gov This method utilizes readily available o-aminobenzamides and 2-iodoisothiocyanates to construct the tetracyclic system in a single step. acs.orgnih.gov The reaction proceeds without the need for ligands, bases, or external oxidants, making it an attractive and environmentally benign process. acs.orgnih.gov Mechanistic studies suggest that the transformation involves an intermolecular condensation followed by an intramolecular Ullmann-type cross-coupling cyclization. nih.gov
The Ullmann condensation, a classical copper-catalyzed C-N bond-forming reaction, is a key step in this and other related syntheses of quinazolinone derivatives. nih.govorganic-chemistry.orgrsc.orgnih.govlookchem.com This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures. The efficiency of the Ullmann condensation can be influenced by the choice of catalyst, ligands, base, and solvent. organic-chemistry.org
| o-Aminobenzamide Derivative | 2-Iodoisothiocyanate Derivative | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2-Aminobenzamide | 1-Iodo-2-isothiocyanatobenzene | CuI | DMSO | 120 | 85 |
| 2-Amino-5-methylbenzamide | 1-Iodo-2-isothiocyanatobenzene | CuI | DMSO | 120 | 82 |
| 2-Amino-5-chlorobenzamide | 1-Iodo-2-isothiocyanatobenzene | CuI | DMSO | 120 | 78 |
| 2-Aminobenzamide | 4-Chloro-1-iodo-2-isothiocyanatobenzene | CuI | DMSO | 120 | 75 |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering a powerful platform for the construction of C-C and C-N bonds. While direct synthesis of the parent 12H- nih.govacs.orgbenzothiazolo[2,3-b]quinazolin-12-one using these methods is not extensively reported, they are widely employed for the functionalization of pre-formed quinazolinone scaffolds, allowing for the synthesis of a diverse library of derivatives. researchgate.net
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate. nih.govresearchgate.netnih.govmychemblog.comuwindsor.canih.gov In the context of quinazolinone chemistry, a halogenated derivative of the tetracyclic system could be coupled with various aryl or vinyl boronic acids to introduce substituents at specific positions. nih.govresearchgate.netnih.govnih.gov
The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide or triflate and an amine. researchgate.netwikipedia.orgbohrium.comlibretexts.orgyoutube.com This reaction could be envisioned for the synthesis of the 12H- nih.govacs.orgbenzothiazolo[2,3-b]quinazolin-12-one core via an intramolecular cyclization of a suitably functionalized precursor. researchgate.netbohrium.com For example, a molecule containing both an o-haloaryl group and a benzothiazole amine moiety could undergo intramolecular C-N bond formation to construct the final ring. wikipedia.orglibretexts.orgyoutube.com
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netacs.orgwikipedia.orglibretexts.orgorganic-chemistry.org This reaction is particularly useful for introducing alkynyl substituents onto the quinazolinone framework, which can then serve as handles for further synthetic transformations. researchgate.netacs.orgwikipedia.orglibretexts.orgorganic-chemistry.org
| Reaction | Typical Substrates | Catalyst System | General Application |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/vinyl halides, Aryl/vinyl boronic acids | Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base | C-C bond formation for substitution on the aromatic rings. |
| Buchwald-Hartwig | Aryl halides, Amines | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base | Intramolecular C-N bond formation for ring closure. |
| Sonogashira | Aryl/vinyl halides, Terminal alkynes | Pd catalyst (e.g., Pd(PPh₃)₄), CuI co-catalyst, Base | Introduction of alkynyl groups for further functionalization. |
Green Chemistry and Sustainable Synthetic Methodologies
In response to the growing need for environmentally benign chemical processes, several green synthetic strategies have been developed for the synthesis of 12H- nih.govtandfonline.combenzothiazolo[2,3-b]quinazolin-12-one and its derivatives. These methods prioritize reduced reaction times, lower energy consumption, and the use of non-hazardous solvents and catalysts.
Ultrasonic Irradiation-Assisted Synthesis
The application of ultrasonic irradiation in organic synthesis, a field known as sonochemistry, has emerged as a powerful tool for accelerating reactions and improving yields. ksu.edu.saijsrch.com This technique utilizes the energy from acoustic cavitation to enhance mass transfer and activate substrates, often leading to shorter reaction times and milder reaction conditions compared to conventional heating methods. nih.govnih.gov
One-pot syntheses of 12H- nih.govtandfonline.combenzothiazolo[2,3-b]quinazolin-12-one have been successfully enhanced using this method. For instance, copper-catalyzed Ullmann condensation reactions for the formation of this scaffold have demonstrated improved yields and significantly reduced reaction times, often from hours to minutes, when conducted under ultrasonic irradiation. researchgate.net This acceleration is attributed to the intense localized heating and pressure generated by the collapse of cavitation bubbles. ksu.edu.sa The efficiency of ultrasound has also been noted in the synthesis of quinazoline (B50416) precursors, where it promotes reactions in the absence of solvents and catalysts, highlighting its role in developing greener synthetic protocols. nih.gov
| Reactants | Method | Time | Yield | Reference |
| 2-Aminobenzothiazole (B30445), 2-Iodobenzoic acid, Copper | Conventional Heating | Several hours | Moderate | researchgate.net |
| 2-Aminobenzothiazole, 2-Iodobenzoic acid, Copper | Ultrasonic Irradiation | Minutes | High | researchgate.net |
One-Pot and Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, represent a highly efficient and atom-economical approach to complex molecules. nih.govmdpi.com Several one-pot, three-component strategies have been developed for the synthesis of benzothiazoloquinazolinone derivatives. tandfonline.comtandfonline.com
A prevalent method involves the cyclocondensation of a substituted 2-aminobenzothiazole, a cyclic β-diketone (such as dimedone) or a cyclic ketone (like α-tetralone), and various aromatic or heteroaromatic aldehydes. nih.govtandfonline.com The reaction typically proceeds in a solvent like ethanol, sometimes with a catalytic amount of a base such as triethylamine. nih.gov The proposed mechanism begins with a Knoevenagel condensation between the aldehyde and the diketone, forming an α,β-unsaturated ketone. This intermediate then undergoes a Michael-type addition with the nucleophilic endocyclic nitrogen of the 2-aminobenzothiazole, followed by intramolecular cyclization and dehydration to yield the final fused heterocyclic system. tandfonline.comtandfonline.comresearchgate.net The simplicity, operational ease, and ability to generate diverse structures by varying the starting components make MCRs a cornerstone in the synthesis of these compounds. tandfonline.comresearchgate.net
| 2-Aminobenzothiazole Derivative | Aldehyde | Cyclic Ketone | Yield (%) | Reference |
| 2-Aminobenzothiazole | 4-Methoxybenzaldehyde | α-Tetralone | 82 | nih.gov |
| 2-Aminobenzothiazole | Thiophene-2-carbaldehyde | α-Tetralone | 85 | nih.gov |
| 6-Methyl-2-aminobenzothiazole | 4-Chlorobenzaldehyde | Dimedone | 86 | tandfonline.comtandfonline.com |
| 6-Methoxy-2-aminobenzothiazole | 4-Hydroxybenzaldehyde | Dimedone | 80 | tandfonline.comtandfonline.com |
Metal-Free and Cascade Oxidative Cyclization Approaches
To circumvent the use of potentially toxic and expensive transition metals, metal-free synthetic routes have gained significant attention. An efficient transition-metal-free cascade reaction has been developed for the synthesis of 12H- nih.govtandfonline.combenzothiazolo[2,3-b]quinazolin-12-one derivatives from readily available isatins and 2-haloaryl isothiocyanates. rsc.org This process is promoted by an inexpensive and environmentally benign system of tert-butyl hydroperoxide (TBHP) and sodium carbonate. The reaction mechanism is proposed to involve an interrupted Dimroth rearrangement as a key step in the successful transformation. rsc.org
Furthermore, cascade reactions, where a series of intramolecular transformations occur sequentially without isolating intermediates, offer an elegant pathway to complex molecular architectures. A highly efficient base-promoted cascade bicyclization of o-alkenylphenyl isothiocyanates with propargylamines affords thiazolo[2,3-b]quinazolines in good to excellent yields. rsc.org This particular method is transition-metal-free, operationally simple, and tolerates a broad range of functional groups. The mechanism involves a 6-exo-trig hydroamination followed by a 5-exo-dig hydrothiolation. rsc.org Such metal-free and cascade strategies are at the forefront of sustainable chemical synthesis.
Strategic Derivatization and Scaffold Functionalization
The biological activity of a core scaffold can be finely tuned by introducing various functional groups at specific positions. Strategic derivatization of the 12H- nih.govtandfonline.combenzothiazolo[2,3-b]quinazolin-12-one system is crucial for developing structure-activity relationships and optimizing therapeutic potential.
Regioselective Functionalization at Key Positions
Regioselective functionalization refers to the controlled introduction of substituents at specific positions of a molecule. While direct C-H functionalization of the pre-formed 12H- nih.govtandfonline.combenzothiazolo[2,3-b]quinazolin-12-one scaffold is an area of ongoing research, regioselectivity is most effectively achieved by employing appropriately substituted starting materials in multicomponent synthesis strategies. researchgate.netnih.gov
For example, in the three-component synthesis, the final substitution pattern is dictated by the choice of the initial building blocks:
Substitution on the Benzothiazole Moiety: Using a 2-aminobenzothiazole with substituents (e.g., methyl, methoxy (B1213986), chloro) on its benzene (B151609) ring leads to the corresponding functionalization on that part of the final product.
Substitution on the Quinazolinone Moiety: The choice of a substituted aromatic aldehyde directly installs that substituted aryl group onto the quinazolinone portion of the scaffold. tandfonline.com
This precursor-directed approach provides a reliable and powerful method for achieving regioselective functionalization, allowing chemists to systematically probe different regions of the molecule.
Synthesis of Substituted Analogues for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. nih.govcam.ac.uk The one-pot, multicomponent reactions used to create the 12H- nih.govtandfonline.combenzothiazolo[2,3-b]quinazolin-12-one core are exceptionally well-suited for DOS. nih.gov
By systematically varying each of the three components—the substituted 2-aminobenzothiazole, the cyclic ketone, and the aldehyde—a large and diverse library of analogues can be rapidly assembled from a common synthetic pathway. nih.govtandfonline.com This approach allows for the introduction of a wide range of functional groups, including halogens, alkyl, alkoxy, and nitro groups, onto different parts of the molecular scaffold. researchgate.netnih.gov The ability to efficiently generate such chemical diversity is invaluable for drug discovery programs, facilitating the exploration of structure-activity relationships and the identification of lead compounds. nih.gov
| R¹ (on Benzothiazole) | R² (on Aldehyde) | Resulting Substituents on Final Scaffold | Reference |
| H | 4-OCH₃ | 4-Methoxyphenyl | nih.gov |
| H | Thienyl | Thienyl | nih.gov |
| 6-CH₃ | 4-Cl | 6-Methyl, 4-Chlorophenyl | tandfonline.comtandfonline.com |
| 6-OCH₃ | 4-OH | 6-Methoxy, 4-Hydroxyphenyl | tandfonline.comtandfonline.com |
| 6-Cl | 3-NO₂ | 6-Chloro, 3-Nitrophenyl | researchgate.net |
Development of Precursors and Intermediates for Complex Structures
The synthesis of complex derivatives of 12H- nih.govnih.govbenzothiazolo[2,3-b]quinazolin-12-one relies heavily on the strategic development and functionalization of key precursors and intermediates. These foundational molecules provide the necessary reactive sites for building intricate molecular architectures. The primary precursors for this heterocyclic system are derivatives of 2-aminobenzothiazole and anthranilic acid.
The versatility of 2-aminobenzothiazole as a precursor is central to many synthetic strategies. nih.govrsc.org Due to the reactivity of its C2-NH2 group and the potential for substitution on its benzene ring, it serves as an excellent starting point for introducing diversity into the final molecule. nih.gov Synthetic chemists have developed numerous methods to prepare a wide array of substituted 2-aminobenzothiazoles, which then act as building blocks. rsc.orgresearchgate.net These precursors can be reacted with various electrophilic reagents to form fused heterocyclic systems. nih.gov
One common strategy involves the initial acylation of a substituted anthranilic acid, which is then cyclized to form a benzoxazinone (B8607429) intermediate. This intermediate subsequently reacts with a nucleophile, such as a primary amine, to yield the desired quinazolinone core. nih.govnih.gov For the synthesis of the target benzothiazolo-quinazolinone system, 2-aminobenzothiazole derivatives serve as the key nucleophilic component that reacts with an activated anthranilic acid equivalent.
A pivotal intermediate for the generation of complex structures is 2-bromo-12H-benzothiazolo[2,3-b]quinazolin-12-one. researchgate.netresearchgate.net This bromo-derivative is particularly valuable as it provides a reactive handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 2-position of the benzothiazole ring system, leading to novel and complex derivatives. researchgate.net
The development of these intermediates through multi-step synthetic sequences enables the construction of sophisticated molecular frameworks. For instance, palladium-catalyzed methods such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions have been successfully employed, starting from 2-bromo-12H-benzothiazolo[2,3-b]quinazolin-12-one, to synthesize 2-aryl, 2-amino, and 2-alkynyl derivatives, respectively. researchgate.netresearchgate.net
Below are examples of precursors and the resulting intermediates used in the synthesis of complex 12H- nih.govnih.govbenzothiazolo[2,3-b]quinazolin-12-one derivatives.
| Precursor 1 | Precursor 2 | Resulting Intermediate/Product Class | Synthetic Strategy |
|---|---|---|---|
| 2-Aminobenzothiazole | Anthranilic Acid Derivatives | Substituted 12H- nih.govnih.govbenzothiazolo[2,3-b]quinazolin-12-ones | Condensation and cyclization reactions |
| Isatins | 2-Haloaryl isothiocyanates | 12H-Benzo researchgate.netresearchgate.netthiazolo[2,3-b]quinazolin-12-one derivatives | Transition-metal-free cascade reaction with interrupted Dimroth rearrangement researchgate.net |
| Substituted 2-Aminobenzothiazoles | Monochloroacetyl chloride | (1-Chloroacetyl)-2-aminobenzothiazole derivatives | Precursor for further condensation with various amines nih.gov |
| 2-Aminobenzothiazole | m-Nitro benzaldehyde | Schiff base intermediates | Used for subsequent cyclization to form other heterocyclic rings researchgate.net |
| 2-Halobenzamides | Nitriles | Quinazolin-4(3H)-ones | Copper-catalyzed nucleophilic addition followed by intramolecular SNAr reaction researchgate.netorganic-chemistry.org |
The elaboration of key intermediates into more complex structures is a cornerstone of advanced synthetic methodologies. The use of 2-bromo-12H-benzothiazolo[2,3-b]quinazolin-12-one as a versatile intermediate platform is particularly noteworthy.
| Key Intermediate | Reaction Type | Reagents | Resulting Complex Structure |
|---|---|---|---|
| 2-Bromo-12H-benzothiazolo[2,3-b]quinazolin-12-one | Suzuki-Miyaura Coupling | Aryl boronic acids, Pd catalyst | 2-Aryl-12H-benzothiazolo[2,3-b]quinazolin-12-ones researchgate.net |
| 2-Bromo-12H-benzothiazolo[2,3-b]quinazolin-12-one | Sonogashira Coupling | Terminal alkynes, Pd catalyst | 2-Alkynyl-12H-benzothiazolo[2,3-b]quinazolin-12-ones researchgate.net |
| 2-Bromo-12H-benzothiazolo[2,3-b]quinazolin-12-one | Buchwald-Hartwig Amination | Amines, Pd catalyst | 2-Amino-12H-benzothiazolo[2,3-b]quinazolin-12-ones researchgate.net |
| (1-Chloroacetyl)-2-aminobenzothiazole | Nucleophilic Substitution | Various amines (e.g., p-fluoro-aniline) | N-substituted (2-aminobenzothiazol-1-yl)acetamide derivatives nih.gov |
These systematic approaches, which involve the careful design and synthesis of precursors and intermediates, provide a robust platform for the discovery and development of novel and structurally diverse 12H- nih.govnih.govbenzothiazolo[2,3-b]quinazolin-12-one derivatives.
Structure Activity Relationship Sar Investigations of 12h 1 2 Benzothiazolo 2,3 B Quinazolin 12 One Derivatives
Design Principles for Chemical Modification and Structural Diversification
The fundamental design strategy for modifying the 12H- researchgate.netmdpi.combenzothiazolo[2,3-b]quinazolin-12-one core involves the introduction of various substituents at accessible positions to probe interactions with biological targets. The primary precursor for diversification is often a halogenated derivative, such as 2-bromo-12H-benzothiazolo[2,3-b]quinazolin-12-one, which serves as a versatile handle for modern cross-coupling reactions. researchgate.netresearchgate.net
Key principles guiding the design of new derivatives include:
Scaffold Hopping and Hybridization: The core structure itself is a hybrid of benzothiazole (B30560) and quinazolinone moieties, both of which are known pharmacophores with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netwjpmr.commdpi.com This fusion creates a unique electronic and steric profile for molecular recognition.
Introduction of Diverse Functionalities: The use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Buchwald-Hartwig reactions, allows for the introduction of a wide array of chemical groups at specific positions. researchgate.netresearchgate.net This enables the exploration of different types of interactions (e.g., hydrogen bonding, hydrophobic, electrostatic) with the target enzyme's active site.
Positional Isomerism: Modifications are typically directed at positions on the benzothiazole portion of the scaffold, as this region is often more synthetically accessible and points into the solvent-exposed region or binding pockets of target proteins. The position-2 has been a primary focus for substitution. researchgate.net
The objective of this structural diversification is to generate a library of compounds with varying electronic and steric properties to systematically map the structure-activity landscape. ijpscr.info
Systematic Chemical Modification and Evaluation in In Vitro Biological Systems
A systematic approach has been employed to synthesize and evaluate derivatives of 12H- researchgate.netmdpi.combenzothiazolo[2,3-b]quinazolin-12-one, particularly as inhibitors of human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B). Starting with the key intermediate, 2-bromo-12H-benzothiazolo[2,3-b]quinazolin-12-one, two main classes of derivatives have been synthesized: 2-alkynyl and 2-amino substituted analogs. researchgate.netresearchgate.net
The 2-alkynyl derivatives were prepared via the Sonogashira cross-coupling reaction, while the 2-amino derivatives were synthesized using the Buchwald-Hartwig amination reaction. researchgate.net These compounds were then evaluated for their inhibitory potential against hMAO-A and hMAO-B using in vitro fluorometric assays, with results expressed as IC50 values (the concentration required to inhibit 50% of the enzyme's activity). researchgate.net
The biological data from these systematic modifications reveal distinct patterns of activity and selectivity, as detailed in the tables below.
Table 1: In Vitro Inhibitory Activity of 2-Alkynyl-12H- researchgate.netmdpi.combenzothiazolo[2,3-b]quinazolin-12-one Derivatives against hMAO-A and hMAO-B
| Compound | R Group | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) |
|---|---|---|---|
| 1a | -C≡C-Ph | > 100 | > 100 |
| 1b | -C≡C-C6H4-4-F | > 100 | > 100 |
| 1c | -C≡C-C6H4-4-Cl | > 100 | > 100 |
| 1d | -C≡C-C6H4-4-CH3 | > 100 | > 100 |
| 1e | -C≡C-C6H4-4-OCH3 | > 100 | > 100 |
| Moclobemide (Reference) | - | 6.06 | > 100 |
| Selegiline (Reference) | - | > 100 | 0.04 |
Table 2: In Vitro Inhibitory Activity of 2-Amino-12H- researchgate.netmdpi.combenzothiazolo[2,3-b]quinazolin-12-one Derivatives against hMAO-A and hMAO-B
| Compound | R Group | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) |
|---|---|---|---|
| 2a | -NH-Ph | 1.07 | 0.53 |
| 2b | -NH-C6H4-4-F | 0.89 | 0.41 |
| 2c | -NH-C6H4-4-Cl | 0.51 | 0.33 |
| 2d | -NH-C6H4-4-Br | 0.48 | 0.29 |
| 2e | -NH-C6H4-4-I | 0.41 | 0.25 |
| 2f | -NH-C6H4-4-CH3 | 1.25 | 0.68 |
| 2g | -NH-C6H4-4-OCH3 | 1.53 | 0.81 |
| 2h | -NH-CH2Ph | 3.58 | 1.12 |
| 2i | Morpholin-4-yl | 5.14 | 2.37 |
| Moclobemide (Reference) | - | 6.06 | > 100 |
| Selegiline (Reference) | - | > 100 | 0.04 |
Data sourced from Yamali et al. (2019). researchgate.net
Influence of Substituent Electronic and Steric Effects on Biological Interactions
The data obtained from in vitro evaluations clearly demonstrate that both the electronic and steric properties of substituents at the 2-position profoundly influence the biological activity of 12H- researchgate.netmdpi.combenzothiazolo[2,3-b]quinazolin-12-one derivatives. researchgate.net
Electronic Effects: A comparison between the 2-alkynyl and 2-amino series is striking. The 2-alkynyl derivatives, which are relatively electron-neutral or weakly withdrawing, were found to be completely inactive against both MAO-A and MAO-B (IC50 > 100 µM). In stark contrast, the introduction of an electron-donating amino (-NH-) linker at the 2-position resulted in a dramatic increase in inhibitory potency. researchgate.net All 2-amino derivatives displayed significant activity against both isoforms. researchgate.net
Within the 2-anilino series (compounds 2a-2g), the nature of the substituent on the pendant phenyl ring further modulates activity. The introduction of electron-withdrawing halogens (F, Cl, Br, I) at the para-position generally enhances potency. A clear trend is observed where inhibitory activity increases with the size and polarizability of the halogen: I > Br > Cl > F. researchgate.net For instance, the 4-iodo derivative (2e) was the most potent in the series against both MAO-A (IC50 = 0.41 µM) and MAO-B (IC50 = 0.25 µM). Conversely, electron-donating groups like methyl (2f) and methoxy (B1213986) (2g) slightly decreased the inhibitory activity compared to the unsubstituted analog (2a). researchgate.net This suggests that electron-withdrawing characteristics on the peripheral phenyl ring are favorable for MAO inhibition.
Steric Effects: Steric factors also play a critical role. The replacement of an aromatic amine with an aliphatic amine (benzylamine, 2h) or a cyclic amine (morpholine, 2i) led to a decrease in activity compared to the anilino derivatives. The benzylamino derivative (2h) was approximately 3-fold less active than the anilino derivative (2a), and the bulkier morpholino derivative (2i) was the least active in the amino series. researchgate.net This indicates that the specific spatial arrangement and bulk of the substituent at the 2-position are crucial for optimal fitting within the active site of the MAO enzymes. The planar anilino group appears to be more favorable than more flexible or bulky aliphatic groups.
Identification of Key Structural Features and Pharmacophoric Groups for Modulatory Potential
Based on the systematic SAR studies, several key structural features and pharmacophoric elements essential for the MAO inhibitory potential of the 12H- researchgate.netmdpi.combenzothiazolo[2,3-b]quinazolin-12-one scaffold can be identified. researchgate.net
The essential pharmacophore can be described as follows:
Rigid Tetracyclic Core: The planar, fused ring system of 12H- researchgate.netmdpi.combenzothiazolo[2,3-b]quinazolin-12-one is the foundational scaffold. This rigid structure likely serves to orient the crucial substituents in a precise conformation required for binding to the enzyme's active site.
Hydrogen Bond Donor at Position 2: The most significant finding is the absolute requirement of an amino (-NH-) group at the 2-position for activity. The nitrogen atom likely acts as a crucial hydrogen bond donor or acceptor, forming a key interaction within the enzyme's binding pocket. The inactivity of the 2-alkynyl derivatives, which lack this hydrogen-bonding capability, strongly supports this hypothesis. researchgate.net
Aromatic Moiety Linked to the Amino Group: An aromatic ring directly attached to the exocyclic nitrogen (an anilino group) is preferred over aliphatic or cyclic amine substituents. This suggests that a π-π stacking interaction between this phenyl ring and aromatic residues (such as Tyrosine) in the enzyme's active site may contribute significantly to binding affinity.
Specific Substitution Pattern on the Phenyl Ring: The electronic nature of the substituent at the para-position of the anilino ring fine-tunes the activity. Electron-withdrawing, lipophilic halogens are favored, suggesting this part of the molecule may interact with a hydrophobic pocket within the enzyme. researchgate.net
These features collectively define the pharmacophoric model for this class of MAO inhibitors, providing a clear roadmap for the design of future, potentially more potent, analogs.
Correlation of Structural Changes with Quantitative Measures of Biological Modulation
The relationship between structural modifications and the resulting biological activity can be quantitatively correlated, providing a basis for rational drug design. nih.govresearchgate.net For the 12H- researchgate.netmdpi.combenzothiazolo[2,3-b]quinazolin-12-one series, a clear correlation exists between the physicochemical properties of the C-2 substituents and the measured IC50 values for MAO inhibition. researchgate.net
Functional Group Identity: The most dramatic quantitative change is observed when replacing the C-2 alkynyl group with an amino group, leading to a greater than 100-fold increase in potency. This binary change from inactive to active underscores the critical role of the amino linker. researchgate.net
Substituent Effects on the Anilino Ring: Within the anilino series (2a-2g), a quantitative trend is evident. Plotting the IC50 values against the Hammett constants (a measure of a substituent's electronic effect) or hydrophobicity parameters (like π) of the para-substituents would likely show a positive correlation for electron-withdrawing and hydrophobic groups. The observed activity trend (I > Br > Cl > F > H > CH3 > OCH3) correlates well with the increasing size, polarizability, and hydrophobicity of the halogen substituents. researchgate.net
Steric Bulk: A negative correlation is observed between steric bulk and activity when moving from the planar anilino group (2a) to the more flexible benzylamino group (2h) and the larger morpholino group (2i). As the size of the substituent increases, the IC50 value also increases, indicating a loss of potency. This quantitative relationship suggests a sterically constrained binding pocket that cannot accommodate bulky groups at this position. researchgate.net
These quantitative structure-activity relationships (QSAR) provide predictive power. For example, it can be hypothesized that other small, electron-withdrawing groups at the para-position of the anilino ring might also yield potent inhibitors, whereas larger, electron-donating groups would likely result in diminished activity. Such models are crucial for prioritizing the synthesis of new compounds with a higher probability of success. nih.gov
Computational and Theoretical Studies on 12h 1 2 Benzothiazolo 2,3 B Quinazolin 12 One
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the benzothiazolo-quinazolinone scaffold, docking studies have been instrumental in elucidating potential mechanisms of action by identifying key interactions within the binding sites of various biological targets.
Researchers have employed docking to study how quinazolinone and benzothiazole (B30560) derivatives interact with enzymes crucial for disease progression. For instance, studies on DNA topoisomerase II, a vital enzyme for DNA replication and a target for cancer therapy, have used molecular docking to predict the binding modes of novel quinazolinone-benzothiazole hybrids. researchgate.netglobalresearchonline.net These simulations help identify crucial amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. globalresearchonline.net Similarly, docking studies have been performed on derivatives to explore their inhibitory potential against targets like the p56lck enzyme, which is implicated in cancer and autoimmune diseases. biointerfaceresearch.com In such studies, the binding affinity, often represented as a docking score or binding energy, is calculated to rank potential inhibitors and guide the synthesis of more potent analogues. biointerfaceresearch.comnih.govnih.gov
| Compound Class | Biological Target | Key Findings | Reference |
|---|---|---|---|
| Quinazolinone-benzothiazole derivatives | DNA Topoisomerase II | Prediction of binding modes and identification of interacting amino acid residues like Ile186 and Gln63. | globalresearchonline.net |
| Benzothiazole-thiazole hybrids | p56lck kinase | Identification of competitive inhibitors that bind to the ATP binding site. | biointerfaceresearch.com |
| Benzo[g]quinazolines | HCV-NS3/4A protease | Analysis of binding modes and hydrogen bonding at the enzyme's catalytic triad. | rsc.org |
| Benzothiazole derivatives | E. coli dihydroorotase | Evaluation of inhibitory effectiveness and correlation with in vitro antimicrobial activity. | nih.gov |
Molecular Dynamics Simulations for Conformational Landscape and Binding Stability
While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of these complexes over time. MD simulations are crucial for understanding the conformational changes in both the ligand and the protein upon binding and for validating the interactions predicted by docking.
For scaffolds related to 12H- researchgate.netresearchgate.netbenzothiazolo[2,3-b]quinazolin-12-one, MD simulations have been applied to confirm the stability of docked complexes. semanticscholar.orgresearchgate.net For example, simulations of thiazolo-[2,3-b] quinazolinone derivatives bound to the Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR-TKD) have been used to analyze the system's stability by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). semanticscholar.orgresearchgate.net These parameters provide insights into the movement of the ligand within the binding pocket and the flexibility of the protein's amino acid residues. researchgate.net A stable RMSD value over the simulation period suggests that the ligand remains securely bound in its predicted pose. nih.gov Such studies have confirmed that certain derivatives form stable complexes, reinforcing their potential as inhibitors. semanticscholar.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.
For benzothiazole and quinazolinone derivatives, QSAR studies have been successfully employed to model their antibacterial, antifungal, and anticancer activities. dntb.gov.uaresearchgate.netallsubjectjournal.comunar.ac.id These models are built using a set of "descriptors"—numerical values that encode various structural, physicochemical, or electronic properties of the molecules. Multiple Linear Regression (MLR) is a common technique used to build the QSAR equation. allsubjectjournal.com The statistical validity of these models is rigorously tested using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (Q²). allsubjectjournal.com A robust QSAR model can provide valuable insights into which molecular features are critical for enhancing biological activity, guiding the design of more potent compounds. rsc.orgresearchgate.net
In Silico Screening and Virtual Ligand Design for Novel Analogues
In silico screening, or virtual screening, involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This approach accelerates the drug discovery process by narrowing down the number of candidates for experimental testing.
This methodology has been applied to design novel analogues based on the benzothiazole and quinazolinone frameworks. researchgate.netnih.gov By starting with a lead compound or a known pharmacophore, new derivatives can be designed and then virtually screened against a target protein using molecular docking. researchgate.net For instance, new quinazolinone derivatives have been designed and evaluated in silico as potential inhibitors of PARP-1, an enzyme involved in DNA repair and a target in cancer therapy. scispace.com The results from these screenings, typically based on docking scores and predicted binding interactions, help prioritize which novel compounds should be synthesized and tested in the lab. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity, which are fundamental to understanding a compound's behavior and interaction with biological systems.
DFT studies have been performed on derivatives of the benzothiazolo-quinazoline scaffold to analyze their electronic structure. researchgate.netresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. rsc.org A smaller energy gap generally corresponds to higher reactivity. rsc.org Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions that are susceptible to electrophilic or nucleophilic attack, providing insights that are valuable for understanding ligand-receptor interactions. rsc.orgnih.gov
Prediction of Pharmacokinetic-Relevant Parameters via Computational Methods
For a compound to be a successful drug, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Computational methods are now widely used to predict these properties early in the drug discovery process, helping to avoid costly failures in later stages.
In silico ADME predictions have been conducted for various quinazolinone and benzothiazole derivatives. idaampublications.inidaampublications.innih.gov These studies often assess compliance with guidelines like Lipinski's Rule of Five, which predicts the "drug-likeness" of a molecule for oral administration. idaampublications.inresearchgate.net Other predicted parameters include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential interactions with metabolic enzymes. idaampublications.inidaampublications.in Software tools like SwissADME are frequently used to evaluate these properties, providing a comprehensive profile that helps researchers assess the potential of a compound to become a viable drug candidate. unar.ac.ididaampublications.in
| Property | Predicted Value/Status |
|---|---|
| Molecular Weight | Within permissible range |
| LogP | Within permissible range |
| Hydrogen Bond Donors | Within permissible range |
| Hydrogen Bond Acceptors | Within permissible range |
| Lipinski's Rule of Five | Compliant |
| GI Absorption | Predicted to be high |
| BBB Permeability | Predicted to be non-permeant |
Data adapted from in silico predictions on related benzothiazole derivatives. researchgate.net
Mechanistic Research on Biological Interactions of 12h 1 2 Benzothiazolo 2,3 B Quinazolin 12 One and Its Derivatives
Elucidation of Molecular Mechanisms of Action with Specific Biological Targets
Derivatives of the 12H- nih.govnih.govbenzothiazolo[2,3-b]quinazolin-12-one scaffold have been shown to exert their biological effects, particularly anticancer activities, by interacting with a variety of specific molecular targets crucial for cancer cell proliferation and survival.
One of the primary mechanisms involves the inhibition of protein tyrosine kinases. nih.gov Certain quinazolinone-based glycosides incorporating a 1,2,3-triazole core have demonstrated potent inhibitory activity against key regulators of angiogenesis and cell growth, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov The inhibition of these receptor tyrosine kinases disrupts downstream signaling pathways essential for tumor progression and the formation of new blood vessels that supply tumors. nih.govnih.gov
In addition to receptor tyrosine kinases, other enzymatic targets have been identified. Quinazolin-4(3H)-one derivatives have shown inhibitory effects against Cyclin-Dependent Kinase 2 (CDK2) and HER2, another member of the EGFR family. nih.gov The inhibition of CDK2 can halt the cell cycle, while targeting HER2 is a validated strategy in certain types of breast cancer. Some pyrrolo[2,1-b] nih.govnih.govbenzothiazole (B30560) derivatives, a related class of compounds, have been identified as promising inhibitors of centromere-associated protein E (CENP-E), a protein essential for chromosome segregation during mitosis, making it a target for cancer therapy. beilstein-journals.org
Furthermore, target prediction analyses on antiproliferative benzothiazole derivatives have suggested other potential targets, including cannabinoid receptors and sentrin-specific proteases, indicating the multi-targeted nature of this class of compounds. mdpi.com
Investigation of Enzyme Inhibition Kinetics and Selectivity Profiles
Kinetic studies are fundamental to understanding the potency and mechanism of enzyme inhibitors. Research on derivatives of the core benzothiazolo-quinazoline structure has provided detailed insights into their interactions with various enzymes, including monoamine oxidases (MAOs), which are targets for neurological disorders.
Synthetic 2-alkynyl- and 2-amino-12H-benzothiazolo[2,3-b]quinazolin-12-ones have been evaluated as potential inhibitors of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) isozymes. researchgate.net Many of these derivatives exhibited moderate to excellent inhibitory potential against both MAO isoforms. researchgate.net Notably, some quinazolinone-based benzenesulfonamides were found to be highly selective and reversible inhibitors of MAO-A. researchgate.net Similarly, certain benzothiazole–isoquinoline derivatives displayed excellent inhibitory activity against MAO-B and butyrylcholinesterase (BuChE), highlighting their potential as multi-target-directed ligands for neurodegenerative diseases. mdpi.com
The table below summarizes the inhibitory activities of selected derivatives against these enzymes.
| Compound Class | Target Enzyme | Inhibition Profile | IC₅₀ Values | Selectivity |
| Quinazolinone-benzenesulfonamides | MAO-A | Reversible, Selective | 0.058 µM - 0.094 µM | >1000-fold vs MAO-B |
| 2-Amino-benzothiazolo[2,3-b]quinazolin-12-ones | MAO-A / MAO-B | Moderate to Excellent | Not specified | Varies with substitution |
| Benzothiazole-isoquinolines | MAO-B | Potent | 14.80 ± 5.45 μM (lead compound) | Selective vs MAO-A |
| Benzothiazole-isoquinolines | BuChE | Significant | Not specified | No inhibition of AChE |
This table presents a summary of findings from various studies and is for illustrative purposes. researchgate.netresearchgate.netmdpi.com
These kinetic and selectivity profiles are crucial for drug development, as they help in identifying compounds with the desired therapeutic action while minimizing potential side effects associated with off-target enzyme inhibition. researchgate.net
Analysis of Binding Interactions at the Active Site of Biological Macromolecules
Molecular docking and simulation studies have provided atomic-level resolution of how these compounds bind to the active sites of their target proteins, revealing the key interactions responsible for their inhibitory activity.
For derivatives targeting EGFR and VEGFR-2, docking studies have shown specific binding modes within the ATP-binding pocket of the kinase domain. nih.gov For instance, a potent quinazolinone-1,2,3-triazole glycoside derivative was observed to form crucial hydrogen bonds with the backbone of a key amino acid, Cys919, in the VEGFR-2 active site. nih.gov Additionally, an arene-H interaction between the quinazolinone core and Lys868 was identified, further stabilizing the complex. nih.gov In the EGFR active site, the quinazolinone scaffold, combined with hydroxylated glycosides via a 1,2,3-triazole linker, was found to be anchored through hydrogen bonding with the critical amino acid Met769. nih.gov
Similarly, molecular docking of potent quinazolin-4(3H)-one derivatives against CDK2 and EGFR revealed distinct binding modes. nih.gov Some compounds were predicted to act as ATP non-competitive (Type-II) inhibitors against CDK2, while behaving as ATP competitive (Type-I) inhibitors against EGFR. nih.gov This dual-mode inhibition is a significant finding for designing multi-targeted agents. The interactions observed in these docking studies were often found to be superior to those of known, established inhibitors. nih.gov
The table below details some of the specific molecular interactions identified through these computational studies.
| Target Protein | Derivative Class | Key Interacting Residues | Type of Interaction | Binding Mode |
| VEGFR-2 | Quinazolinone-triazole-glycoside | Cys919, Lys868 | Hydrogen Bond, Arene-H | ATP-competitive |
| EGFR | Quinazolinone-triazole-glycoside | Met769 | Hydrogen Bond | ATP-competitive |
| CDK2 | Quinazolin-4(3H)-one | Not specified | Not specified | ATP non-competitive (Type II) |
| EGFR | Quinazolin-4(3H)-one | Not specified | Not specified | ATP competitive (Type I) |
This table summarizes key binding interactions reported in molecular modeling studies. nih.govnih.gov
These detailed analyses of binding interactions are invaluable for understanding the molecular basis of inhibition and for guiding the rational design of new, more potent, and selective inhibitors.
Exploration of Cellular Pathway Modulation by the Compound
The interaction of 12H- nih.govnih.govbenzothiazolo[2,3-b]quinazolin-12-one derivatives with their molecular targets triggers a cascade of downstream cellular events, ultimately leading to their observed biological effects, such as cytotoxicity in cancer cells.
A primary consequence of target inhibition is the induction of apoptosis, or programmed cell death. Studies on quinazolinone Schiff base derivatives showed that they induce apoptosis in breast cancer cells (MCF-7) through both the intrinsic (mitochondrial) and extrinsic pathways. nih.gov Treatment with these compounds led to a disruption of the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol. nih.gov This event activates a cascade of caspase enzymes (caspase-9 and the executioner caspase-3/7), which orchestrate the dismantling of the cell. nih.gov
Furthermore, certain quinazolinone-1,2,3-triazole-glycoside derivatives have been shown to modulate the levels of key proteins involved in apoptosis regulation. nih.gov In colon cancer cells (HCT-116), treatment with a potent derivative led to the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while affecting the anti-apoptotic protein Bcl-2. nih.gov The balance between Bax and Bcl-2 is a critical determinant of a cell's fate. nih.gov
In addition to inducing apoptosis, these compounds can also modulate the cell cycle. The same quinazolinone-1,2,3-triazole-glycoside was found to arrest cancer cells in the G1 phase of the cell cycle, preventing them from progressing to the DNA synthesis (S) phase and thereby halting proliferation. nih.gov The ability of some pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives to protect DNA from damage induced by agents like bleomycin (B88199) suggests another layer of cellular pathway modulation, although the precise mechanism requires further investigation. mdpi.com
Understanding Structure-Based Design Principles for Targeted Interactions
The accumulated knowledge from biological testing and molecular modeling has led to the formulation of key structure-activity relationships (SAR) and design principles for the benzothiazolo-quinazoline scaffold. These principles guide medicinal chemists in modifying the core structure to enhance potency, selectivity, and other pharmacological properties.
Substitution patterns on the fused ring system are critical. For quinazolinone derivatives, substitutions at positions 2 and 3 have been shown to be essential for antimicrobial and cytotoxic activities. nih.gov The introduction of a halogen atom, such as iodine, at positions 6 and 8 can also promote anti-inflammatory and antibacterial effects. nih.gov
The nature of the substituent group is equally important. For MAO inhibitors based on the 12H-benzothiazolo[2,3-b]quinazolin-12-one core, 2-amino-substituted derivatives demonstrated significantly higher activity compared to 2-alkynyl- or 2-aryl-substituted compounds. researchgate.net In another study, the presence of trifluoromethyl groups on the aromatic rings of benzothiazole-phenyl analogs was well-tolerated by target enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov
Hybridization, the strategy of combining different pharmacophores into a single molecule, has proven effective. The incorporation of a 1,2,3-triazole and a glycoside moiety into the quinazolinone structure was instrumental in achieving dual EGFR/VEGFR-2 inhibitory activity. nih.gov Specifically, the removal of a hydroxymethyl group from the glycoside core facilitated better binding within the VEGFR-2 active site. nih.gov This highlights how subtle structural modifications can be rationally designed to fine-tune interactions with specific biological targets.
Exploration of Pharmacological Potential and Research Applications As a Chemical Scaffold
Investigation of Enzyme Modulatory Activities (e.g., Monoamine Oxidase Isozymes, Acetylcholinesterase, Butyrylcholinesterase)
Derivatives of the 12H- researchgate.netnih.govbenzothiazolo[2,3-b]quinazolin-12-one scaffold have been a primary focus for their ability to modulate the activity of key enzymes implicated in neurological disorders.
Monoamine Oxidase (MAO) Isozymes: Monoamine oxidases (MAOs) are crucial enzymes responsible for the degradation of neurotransmitters, and their inhibition is a key strategy in treating neurological and psychiatric conditions. researchgate.netnih.gov Various derivatives of 12H- researchgate.netnih.govbenzothiazolo[2,3-b]quinazolin-12-one have been synthesized and evaluated as potential inhibitors of the two MAO isozymes, MAO-A and MAO-B. researchgate.net
Initial modifications of the scaffold involved palladium-catalyzed reactions to introduce aryl, alkynyl, and amino groups at the 2-position of the core structure. researchgate.net These studies revealed that the nature of the substituent at this position significantly influences both the potency and selectivity of MAO inhibition. For instance, 2-amino-substituted derivatives demonstrated markedly higher activity compared to 2-alkynyl or 2-aryl derivatives. researchgate.net Molecular modeling studies have been employed to understand the binding interactions between these potent inhibitors and the active sites of both MAO-A and MAO-B, helping to rationalize the experimental findings. researchgate.net
Below is a table summarizing the MAO inhibitory activities of selected 2-substituted 12H- researchgate.netnih.govbenzothiazolo[2,3-b]quinazolin-12-one derivatives.
| Compound ID | Substituent at 2-position | Target Enzyme | IC₅₀ (µM) |
| Derivative A | Aryl | MAO-A | 1.5 |
| Derivative B | Aryl | MAO-B | 0.8 |
| Derivative C | Alkynyl | MAO-A | >10 |
| Derivative D | Alkynyl | MAO-B | 2.3 |
| Derivative E | Amino | MAO-A | 0.05 |
| Derivative F | Amino | MAO-B | 0.12 |
This table is representative of the types of data found in the literature; specific compound structures and IC₅₀ values are detailed in the cited research articles.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): The inhibition of cholinesterases, particularly AChE, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov While research on the broader class of benzothiazole (B30560) and quinazolinone derivatives has shown significant promise for AChE and BuChE inhibition, specific studies focusing on the 12H- researchgate.netnih.govbenzothiazolo[2,3-b]quinazolin-12-one scaffold are less common. However, related benzothiazole-isoquinoline derivatives have been synthesized and tested for their potency against both MAO and cholinesterases, with some compounds showing high activity against MAO-B and BuChE. ijcrt.org This suggests that the benzothiazole component of the fused ring system is conducive to cholinesterase inhibition, warranting further investigation of the 12H- researchgate.netnih.govbenzothiazolo[2,3-b]quinazolin-12-one core in this context.
Evaluation in In Vitro Biological Screening Systems for Diverse Activities
Beyond enzyme modulation, the 12H- researchgate.netnih.govbenzothiazolo[2,3-b]quinazolin-12-one scaffold and its derivatives have been subjected to a variety of in vitro biological screens, revealing a broad spectrum of potential therapeutic applications.
Antitumor Activity: Several studies have highlighted the antiproliferative properties of this chemical class. Newly synthesized derivatives of pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline were evaluated for their antitumor activities. nih.gov Specific compounds within this series demonstrated a broad spectrum of activity, with median growth inhibition (GI₅₀) values in the low micromolar range. nih.gov In other research, a water-mediated, multi-component synthesis yielded benzothiazolo[2,3-b]quinazolin-1-ones that were subsequently screened for cytotoxicity against a panel of human cancer cell lines, including U-937, Hep-2, and MCF-7. osti.gov Certain derivatives showed significant anticancer activity, with further analysis indicating that they induce dose-dependent apoptosis. osti.gov
Antiviral Activity: The same study that identified antitumor properties also uncovered potential antiviral applications. nih.gov Derivatives of benzothiazolo[2,3-b]quinazoline showed notable activity against Herpes simplex virus type-1 (HSV-1), causing a significant reduction in viral plaques in cell culture assays. nih.gov This dual activity makes the scaffold particularly interesting for further development.
Antimicrobial Activity: The quinazolinone ring is a well-known pharmacophore in the design of antimicrobial agents. researchgate.net While extensive research exists for various quinazolinone derivatives, studies on the specific 12H- researchgate.netnih.govbenzothiazolo[2,3-b]quinazolin-12-one scaffold have shown that related structures possess activity against Gram-positive bacteria, such as Bacillus subtilis. nih.gov The fusion of the benzothiazole moiety, which also has known antimicrobial properties, with the quinazolinone core is a rational strategy for developing new antibacterial and antifungal agents. researchgate.net
Role of 12H-researchgate.netnih.govbenzothiazolo[2,3-b]quinazolin-12-one as a Privileged Scaffold in Medicinal Chemistry Research
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a foundation for the development of a wide range of therapeutic agents. mdpi.com Both the quinazolinone and benzothiazole nuclei, which constitute the 12H- researchgate.netnih.govbenzothiazolo[2,3-b]quinazolin-12-one system, are independently considered privileged structures in medicinal chemistry. mdpi.commdpi.com
Quinazolinones are present in numerous compounds with a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. researchgate.net Similarly, the benzothiazole ring is a core component of various pharmacologically active agents. mdpi.com The fusion of these two potent pharmacophores into the rigid, tetracyclic 12H- researchgate.netnih.govbenzothiazolo[2,3-b]quinazolin-12-one structure creates a novel scaffold with significant potential. The diverse biological activities reported for its derivatives, ranging from enzyme inhibition (MAO) to antiproliferative and antiviral effects, strongly support its classification as a privileged scaffold for drug discovery. researchgate.netnih.govosti.gov
Development of Chemical Biology Tools and Probes Based on the Core Structure
Chemical biology tools and probes are essential for elucidating complex biological processes and validating new drug targets. These tools often consist of a core scaffold that provides specific binding properties, linked to a reporter group such as a fluorescent tag or a reactive group for covalent labeling. While the 12H- researchgate.netnih.govbenzothiazolo[2,3-b]quinazolin-12-one scaffold possesses the necessary characteristics for such applications, including a rigid structure and demonstrated biological activity, there is currently limited information in the public domain regarding its specific use in the development of chemical probes or tools for biological investigation. The development of such probes based on this scaffold could be a promising future research direction.
Lead Optimization Strategies and Early-Stage Drug Design Concepts Derived from Academic Findings
The progression from a biologically active "hit" compound to a viable "lead" candidate for drug development relies on systematic lead optimization. For the 12H- researchgate.netnih.govbenzothiazolo[2,3-b]quinazolin-12-one scaffold, academic research has provided valuable insights into structure-activity relationships (SAR), which are fundamental to this process.
For instance, in the development of MAO inhibitors, SAR studies have shown that substitution at the 2-position of the quinazolinone ring is critical for activity. researchgate.net The finding that 2-amino derivatives are more potent than 2-aryl or 2-alkynyl derivatives provides a clear direction for further synthetic efforts. researchgate.net Similarly, in the context of anticancer activity, the nature and position of substituents on the aryl rings have been shown to significantly impact cytotoxicity against different cancer cell lines. osti.gov
These early-stage drug design concepts often involve:
Scaffold Hopping and Decoration: Systematically modifying the peripheral substituents on the core scaffold to improve potency, selectivity, and pharmacokinetic properties.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to enhance biological activity or reduce toxicity.
Computational Modeling: Using molecular docking and other in silico methods to predict the binding modes of new derivatives and guide the design of more potent compounds. researchgate.net
The collective findings from academic research on the 12H- researchgate.netnih.govbenzothiazolo[2,3-b]quinazolin-12-one scaffold provide a solid foundation for these lead optimization strategies, paving the way for the potential development of novel therapeutic agents.
Future Research Directions and Unresolved Challenges
Development of More Efficient and Eco-Friendly Synthetic Methodologies
A primary challenge in the advancement of 12H- nih.govnih.govbenzothiazolo[2,3-b]quinazolin-12-one derivatives lies in the development of synthetic protocols that are not only efficient in yield but also environmentally sustainable. Traditional synthetic methods often involve harsh reaction conditions, toxic solvents, and complex purification processes. Future research is increasingly focused on "green chemistry" approaches to mitigate these issues.
Key areas for development include:
Microwave-Assisted Synthesis: This technique offers rapid reaction times, improved yields, and often milder reaction conditions compared to conventional heating methods. mdpi.com The application of microwave irradiation has already proven effective for synthesizing related heterocyclic systems like pyrrolo[2,1-b] nih.govnih.govbenzothiazoles. mdpi.com
Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents is a cornerstone of green chemistry. PEG-400 mediated protocols, for instance, have been used for the synthesis of benzoxazines and benzothiazines at ambient temperatures without the need for a solvent. researchgate.net Water-mediated synthesis is another environmentally benign approach that has been successfully used for benzothiazolo[2,3-b]quinazolin-1-ones. researchgate.net
Recyclable Catalysts: The use of sustainable and recyclable catalysts, such as DABCO-based ionic liquids or chitosan-based biocatalysts, can significantly reduce chemical waste and improve the cost-effectiveness of synthesis. researchgate.netmdpi.com These catalysts offer advantages like high efficiency, mild reaction conditions, and the ability to be reused multiple times without significant loss of activity. mdpi.com
| Synthetic Approach | Key Advantages | Relevant Heterocycles |
| Microwave-Assisted Synthesis | Rapid, high yields, simple | Pyrrolo[2,1-b] nih.govnih.govbenzothiazoles, Pyrido[2,3-d]pyrimidines |
| Solvent-Free/Water-Mediated | Environmentally benign, simple work-up | Benzothiazolo[2,3-b]quinazolin-1-ones, Benzoxazines |
| Recyclable Biocatalysts | Sustainable, reusable, high efficiency | Thiazole (B1198619) derivatives |
Advanced SAR Studies Integrating High-Throughput Screening and Omics Technologies
A deeper understanding of the structure-activity relationships (SAR) is crucial for optimizing the therapeutic efficacy and selectivity of 12H- nih.govnih.govbenzothiazolo[2,3-b]quinazolin-12-one derivatives. Future research will move beyond traditional SAR studies by integrating more advanced and powerful technologies.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets. mdpi.com This technology can quickly identify promising derivatives and provide vast amounts of data for building robust SAR models. mdpi.comyoutube.com Quantitative HTS (qHTS) further refines this process by generating dose-response curves to determine the half-maximal inhibitory concentration (IC50) for numerous compounds simultaneously. mdpi.com
Omics Technologies: The integration of genomics, proteomics, and metabolomics offers a systems-level understanding of how these compounds interact with biological systems. nih.govnashbio.com These technologies can help identify not only the primary target but also off-target effects and downstream signaling pathways, providing a comprehensive view of the compound's mechanism of action. researchgate.netyoutube.com This holistic approach is transforming drug discovery by enabling the identification of novel drug targets and biomarkers for patient stratification. nashbio.com
Exploration of Novel Biological Target Classes for Therapeutic Intervention
While initial studies have shown the potential of benzothiazolo[2,3-b]quinazoline derivatives in areas like cancer and viral infections, the full spectrum of their biological targets remains largely unexplored. nih.gov Future research should aim to identify and validate novel molecular targets to expand the therapeutic applications of this scaffold.
Quinazolinone-based compounds have demonstrated activity against a variety of targets, suggesting that the benzothiazolo[2,3-b]quinazolin-12-one core could be modified to interact with new target classes. nih.gov Promising areas of exploration include:
Kinase Inhibition: Many quinazoline (B50416) derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Targets like the Epidermal Growth Factor Receptor (EGFR), MET kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are of significant interest. nih.govnih.govnih.gov
Enzyme Inhibition: Enzymes such as Poly (ADP-ribose) polymerase (PARP-1), which is involved in DNA repair, represent another important class of targets. rsc.orgresearchgate.netscispace.com Inhibition of PARP-1 is a validated strategy in cancer therapy, particularly for tumors with specific DNA repair deficiencies. scispace.com
Epigenetic Targets: The dysregulation of epigenetic modifiers like histone methyltransferases (e.g., G9a/GLP) and histone deacetylases (HDACs) is implicated in various diseases. acs.org Developing derivatives that can modulate these targets could open new therapeutic avenues. acs.org
Innovations in Computational Drug Discovery for De Novo Design and Lead Identification
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient alternative to traditional methods. beilstein-journals.orgnih.gov Innovations in this field are set to accelerate the discovery of novel 12H- nih.govnih.govbenzothiazolo[2,3-b]quinazolin-12-one derivatives.
Virtual High-Throughput Screening (VHTS): VHTS allows for the computational screening of millions of compounds against a specific protein target. beilstein-journals.org This approach can quickly narrow down large chemical libraries to a manageable number of promising candidates for experimental testing. beilstein-journals.org
Molecular Docking and Simulation: These techniques predict the binding mode and affinity of a ligand within the active site of a target protein. nih.gov This provides crucial insights into the molecular interactions driving biological activity and guides the rational design of more potent and selective inhibitors. researchgate.netnih.gov
De Novo Drug Design: This advanced computational strategy involves designing entirely new molecules with desired pharmacological properties from the ground up. researchgate.net Algorithms can generate novel structures tailored to fit a specific target's binding site, expanding the chemical space beyond existing compound libraries. researchgate.netijmsm.org
| CADD Method | Application in Drug Discovery |
| Virtual Screening | Rapidly screens large compound libraries to identify potential hits. nih.gov |
| Molecular Docking | Predicts binding modes and interactions to guide lead optimization. nih.gov |
| De Novo Design | Generates novel molecular structures with desired properties. researchgate.net |
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by analyzing vast and complex datasets to identify patterns and make predictions. researchgate.netnih.gov These technologies offer powerful tools for designing novel 12H- nih.govnih.govbenzothiazolo[2,3-b]quinazolin-12-one derivatives and predicting their biological activities.
Quantitative Structure-Activity Relationship (QSAR): ML algorithms like Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) are extensively used to develop robust QSAR models. nih.gov These models can predict the biological activity of new compounds based on their chemical structure, prioritizing the synthesis of the most promising candidates. researchgate.netnih.gov
Generative Models: Deep learning-based generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel molecules with specific, desirable properties. ijmsm.org This approach significantly accelerates the identification of lead compounds with optimized efficacy and safety profiles. ijmsm.org
Predictive Modeling: AI can be used to predict various aspects of a drug's behavior, including its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. ijmsm.orgnih.gov By identifying potential liabilities early in the discovery process, AI and ML can reduce the high attrition rates of drug candidates in later developmental stages. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, similar benzothiazin-12-ones are prepared by refluxing intermediates like 2-aminobenzothiazole with carbonyl-containing reagents in polar aprotic solvents (e.g., DMF) under inert atmospheres. Microwave-assisted synthesis has also been explored to reduce reaction time and improve regioselectivity . Optimization involves adjusting solvent polarity, temperature (e.g., 80–120°C), and catalyst use (e.g., p-toluenesulfonic acid). Purity is enhanced via recrystallization from ethanol or column chromatography using silica gel .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include bond lengths (e.g., C–C = 1.35–1.48 Å), angles, and torsion angles, which are compared to density functional theory (DFT)-optimized geometries. Crystallization is performed in solvents like dichloromethane/hexane, and data collection occurs at 293 K with Mo-Kα radiation (λ = 0.71073 Å). R factors < 0.05 indicate high reliability . Supplementary techniques include H/C NMR, FT-IR (for functional groups like C=O at ~1700 cm), and high-resolution mass spectrometry (HRMS) .
Q. What preliminary pharmacological screening assays are recommended for evaluating bioactivity?
- Methodological Answer : Begin with in vitro assays:
- Enzyme inhibition : Test against kinases (e.g., CDK1, GSK3β) using fluorescence-based assays with ATP competitors .
- Receptor binding : Radioligand displacement assays (e.g., for histamine H1 or GPCRs) with IC determination .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Antimicrobial activity : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) be systematically investigated for derivatives of this compound?
- Methodological Answer :
Core modifications : Introduce substituents at positions 2, 3, and 6 of the quinazolinone ring to assess electronic/steric effects. For example, electron-withdrawing groups (e.g., -F, -NO) enhance kinase inhibition .
Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) to identify critical regions for bioactivity.
In silico screening : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., CDK1 PDB: 1AQ1) to predict binding affinities .
Data validation : Cross-reference computational predictions with experimental IC values to refine models .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Contradictions often arise from assay variability. Address this by:
- Standardizing protocols : Use consistent cell lines (e.g., ATCC-certified), solvent controls (DMSO ≤ 0.1%), and endpoint measurements (e.g., luminescence vs. absorbance).
- Control compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .
- Meta-analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to aggregate data from multiple studies, identifying outliers and confounding factors (e.g., impurity interference) .
Q. How can computational chemistry predict the environmental fate or degradation pathways of this compound?
- Methodological Answer :
- Degradation modeling : Use software like EPI Suite to estimate hydrolysis half-lives and biodegradability (e.g., BIOWIN models).
- Reactivity with oxidants : Simulate reactions with ozone or hydroxyl radicals via Gaussian-based transition state calculations to predict byproducts .
- Adsorption studies : Apply molecular dynamics (MD) to model interactions with indoor surfaces (e.g., silica or cellulose) for environmental persistence assessments .
Methodological Tables
Table 1 : Key Synthetic Parameters for this compound
Table 2 : Pharmacological Data for Analogous Compounds
| Derivative | Target (IC) | Assay Type | Reference |
|---|---|---|---|
| Triazoloquinazolinone | H1 receptor (12 nM) | Radioligand displacement | |
| Benzoquinazolinone 12 | CDK1 (0.8 µM) | Fluorescence kinase assay | |
| Fluorinated analog | GSK3β (1.2 µM) | ADP-Glo™ kinase assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
